1-[(2,5-dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine
Overview
Description
1-[(2,5-Dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine is a complex organic compound with a unique structure that combines a piperidine ring with a pyrazole and naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Attachment of the naphthalene moiety: This step involves the coupling of the pyrazole derivative with a naphthalene derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Final coupling: The final step involves the coupling of the piperidine derivative with the 2,5-dimethylphenylmethyl group, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using alkyl halides, electrophilic substitution using electrophiles like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(2,5-Dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[(2,5-Dimethylphenyl)methyl]piperidine: Lacks the pyrazole and naphthalene moieties, resulting in different chemical and biological properties.
4-[5-(Naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine: Lacks the 2,5-dimethylphenylmethyl group, leading to different reactivity and applications.
Uniqueness
1-[(2,5-Dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3/c1-19-10-11-20(2)23(16-19)18-30-14-12-22(13-15-30)26-17-27(29-28-26)25-9-5-7-21-6-3-4-8-24(21)25/h3-11,16-17,22H,12-15,18H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARPPGRYRXYLMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(CC2)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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